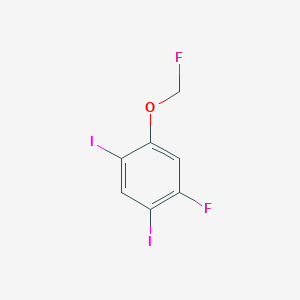
tert-Butyl 2-(4-(1-methyl-1H-imidazol-4-yl)-2,5-dioxoimidazolidin-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(4-(1-methyl-1H-imidazol-4-yl)-2,5-dioxoimidazolidin-1-yl)acetate is a complex organic compound that features an imidazole ring, which is a five-membered heterocyclic structure containing nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields of research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(4-(1-methyl-1H-imidazol-4-yl)-2,5-dioxoimidazolidin-1-yl)acetate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of tert-butyl acetate with an imidazole derivative under controlled conditions. The reaction may require catalysts such as potassium carbonate and solvents like tetrahydrofuran (THF) to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. They involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to achieve these goals .
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 2-(4-(1-methyl-1H-imidazol-4-yl)-2,5-dioxoimidazolidin-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Potassium carbonate, palladium on carbon
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction could produce imidazole derivatives with reduced functional groups .
Applications De Recherche Scientifique
tert-Butyl 2-(4-(1-methyl-1H-imidazol-4-yl)-2,5-dioxoimidazolidin-1-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive imidazole moiety.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism of action of tert-Butyl 2-(4-(1-methyl-1H-imidazol-4-yl)-2,5-dioxoimidazolidin-1-yl)acetate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole moiety.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole structure.
Uniqueness
tert-Butyl 2-(4-(1-methyl-1H-imidazol-4-yl)-2,5-dioxoimidazolidin-1-yl)acetate is unique due to its specific structural features, such as the tert-butyl ester group and the imidazolidinone ring. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C13H18N4O4 |
|---|---|
Poids moléculaire |
294.31 g/mol |
Nom IUPAC |
tert-butyl 2-[4-(1-methylimidazol-4-yl)-2,5-dioxoimidazolidin-1-yl]acetate |
InChI |
InChI=1S/C13H18N4O4/c1-13(2,3)21-9(18)6-17-11(19)10(15-12(17)20)8-5-16(4)7-14-8/h5,7,10H,6H2,1-4H3,(H,15,20) |
Clé InChI |
NBLUHIAIJPFJDB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CN1C(=O)C(NC1=O)C2=CN(C=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


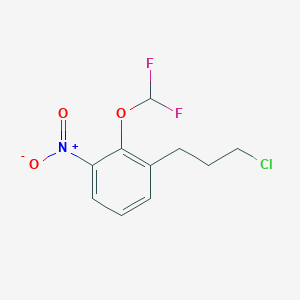
![(6-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B14046139.png)

![4-((2,5-Dichloropyrimidin-4-yl)amino)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14046147.png)
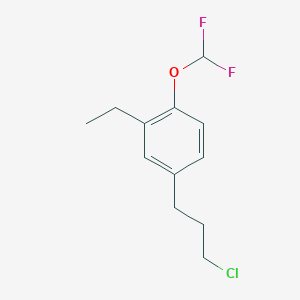
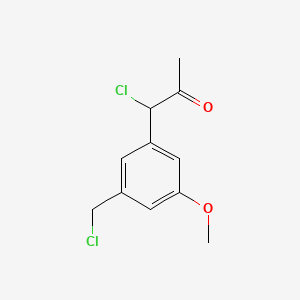
![[4-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14046160.png)
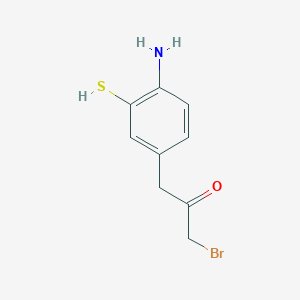
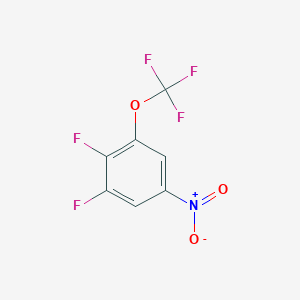
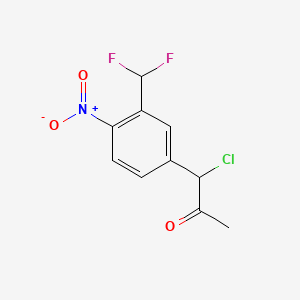
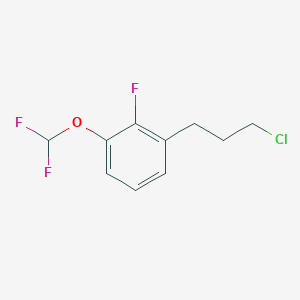
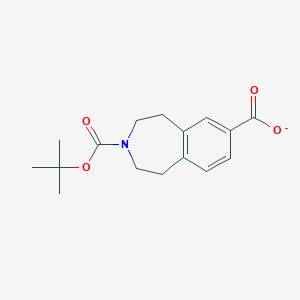
![(3S)-3-hydroxy-7-[(2-methylpropan-2-yl)oxycarbonyl]-7-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B14046201.png)
